molecular formula C15H14O3 B6397424 4-(3,5-Dimethylphenyl)-3-hydroxybenzoic acid CAS No. 1261902-07-1

4-(3,5-Dimethylphenyl)-3-hydroxybenzoic acid

Cat. No.: B6397424
CAS No.: 1261902-07-1
M. Wt: 242.27 g/mol
InChI Key: JDOYBFBIPUSIKI-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenyl)-3-hydroxybenzoic acid is an organic compound characterized by a benzoic acid core substituted with a hydroxy group and a 3,5-dimethylphenyl group

Properties

IUPAC Name

4-(3,5-dimethylphenyl)-3-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-9-5-10(2)7-12(6-9)13-4-3-11(15(17)18)8-14(13)16/h3-8,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOYBFBIPUSIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689019
Record name 2-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-07-1
Record name 2-Hydroxy-3',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethylphenyl)-3-hydroxybenzoic acid typically involves the following steps:

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction.

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Dimethylphenyl)-3-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.

Major Products:

    Oxidation: 4-(3,5-Dimethylphenyl)-3-oxobenzoic acid.

    Reduction: 4-(3,5-Dimethylphenyl)-3-hydroxybenzyl alcohol.

    Substitution: Products vary based on the substituent introduced.

Scientific Research Applications

4-(3,5-Dimethylphenyl)-3-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylphenyl)-3-hydroxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy and carboxylic acid groups can form hydrogen bonds with target molecules, influencing their function and activity.

Comparison with Similar Compounds

    4-Hydroxybenzoic acid: Lacks the 3,5-dimethylphenyl group, resulting in different chemical and biological properties.

    3,5-Dimethylbenzoic acid:

    4-(3,5-Dimethylphenyl)benzoic acid: Lacks the hydroxy group, altering its chemical behavior and uses.

Uniqueness: 4-(3,5-Dimethylphenyl)-3-hydroxybenzoic acid is unique due to the presence of both the hydroxy and 3,5-dimethylphenyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

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